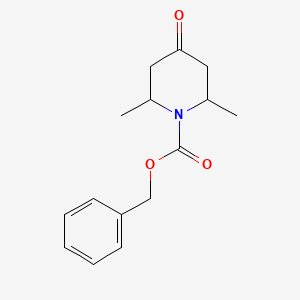
4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Applications De Recherche Scientifique
Synthesis and Characterization of Novel Polymers
Researchers have synthesized novel fluorine-containing polyetherimides using derivatives similar to 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene. These polymers exhibit significant properties like high thermal stability and are characterized using technologies such as Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) (Yu Xin-hai, 2010).
Development of Organic Synthesis Methodologies
A methodology for efficient access to o-phenylendiamines and their conversion into 1,2-dialkyl-5-trifluoromethylbenzimidazoles was developed starting from compounds closely related to 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene. This process leverages microwave-assisted reactions, highlighting the compound's role in facilitating novel synthetic routes (Diana Vargas-Oviedo et al., 2017).
Aggregation-Induced Emission and Sensing Applications
The compound has been used in the synthesis of tetraphenylethene-containing polymers, demonstrating a novel phenomenon of aggregation-induced emission. Such materials have applications in fluorescent photopatterning, optical limiting, and explosive detection, showcasing the compound's potential in creating materials with unique optical properties (Rongrong Hu et al., 2012).
Explosive Detection
Derivatives of 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene have been incorporated into PtII6 nanoscopic cages with an organometallic backbone, demonstrating selective sensing abilities for picric acid, an explosive component. The unique electronic and structural features imparted by the trifluoromethyl and ethynyl groups contribute to this selective detection capability (D. Samanta & P. Mukherjee, 2013).
Crystal Engineering and Network Structures
The compound has also played a role in crystal engineering, where its derivatives have been used to form unique network structures. For instance, derivatives have functioned as nodes in crystal networks, demonstrating the potential of such compounds in designing materials with specific molecular architectures (L. Reddy et al., 2005).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The compound is known to play a significant role in organic synthesis as an intermediate .
Mode of Action
The trifluoromethyl group in the compound is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound may interact with its targets through the trifluoromethyl group.
Biochemical Pathways
The compound’s role as an intermediate in organic synthesis suggests that it may be involved in various chemical reactions and pathways .
Pharmacokinetics
The compound’s physical properties such as its molecular weight, density, melting point, and boiling point can influence its bioavailability .
Result of Action
Given its role as an intermediate in organic synthesis, it is likely to contribute to the formation of various other compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene. For instance, the compound should be stored in a light-avoiding, dry, and well-ventilated place . These conditions can help maintain the compound’s stability and efficacy.
Propriétés
IUPAC Name |
4-chloro-1-ethynyl-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3/c1-2-6-3-4-7(10)5-8(6)9(11,12)13/h1,3-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJRWJFXESMNBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

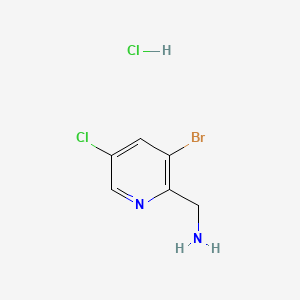
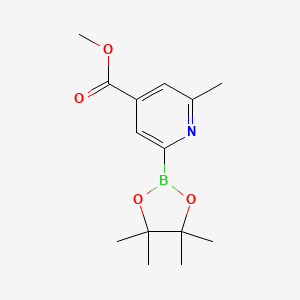

![tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B597230.png)

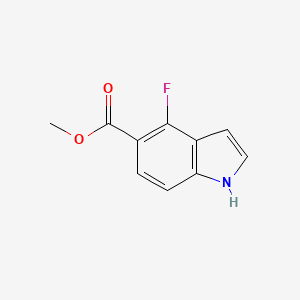
![5-[4'-Carboxy-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B597237.png)
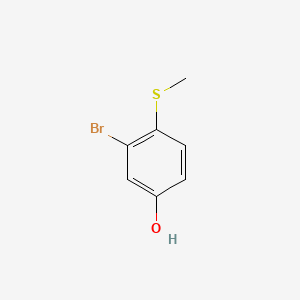

![4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile](/img/structure/B597241.png)
